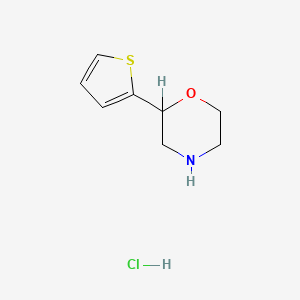
3,5,6-trichloro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Trichloro-1H-indazole (3,5,6-TCI) is a synthetic heterocyclic compound with a variety of applications in scientific research. It is a member of the indazole family, a group of organic compounds consisting of a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. 3,5,6-TCI has been studied for its potential uses in medicine, agriculture, and biotechnology, as well as its potential to act as a neurotoxin. In
科学研究应用
3,5,6-trichloro-1H-indazole has been studied for its potential uses in medicine, agriculture, and biotechnology. In the medical field, 3,5,6-trichloro-1H-indazole has been studied for its potential to act as an antifungal agent. Additionally, it has been studied for its potential to act as a neurotoxin and to inhibit the growth of certain types of cancer cells. In the agricultural field, 3,5,6-trichloro-1H-indazole has been studied for its potential to control insect pests. In biotechnology, 3,5,6-trichloro-1H-indazole has been studied for its potential to act as an enzyme inhibitor, as well as its potential to act as a substrate for certain enzymes.
作用机制
The exact mechanism of action of 3,5,6-trichloro-1H-indazole is still not fully understood. However, it is believed that 3,5,6-trichloro-1H-indazole binds to certain proteins in the cell, which in turn inhibits their activity. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain enzymes, which can in turn inhibit their activity. Additionally, 3,5,6-trichloro-1H-indazole has been shown to bind to certain receptors in the cell, which can in turn inhibit their activity.
Biochemical and Physiological Effects
3,5,6-trichloro-1H-indazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to act as an antifungal agent. Additionally, 3,5,6-trichloro-1H-indazole has been shown to inhibit the activity of certain enzymes, as well as to act as a neurotoxin. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain receptors in the cell, which can in turn inhibit their activity.
实验室实验的优点和局限性
The use of 3,5,6-trichloro-1H-indazole in laboratory experiments has several advantages and limitations. One of the main advantages of using 3,5,6-trichloro-1H-indazole in laboratory experiments is its ability to act as an enzyme inhibitor. Additionally, 3,5,6-trichloro-1H-indazole can act as a substrate for certain enzymes, which can be beneficial for certain types of experiments. However, one of the main limitations of using 3,5,6-trichloro-1H-indazole in laboratory experiments is its potential to act as a neurotoxin. Additionally, 3,5,6-trichloro-1H-indazole has been shown to interact with certain receptors in the cell, which can have adverse effects on the results of certain experiments.
未来方向
There are several potential future directions for the use of 3,5,6-trichloro-1H-indazole in scientific research. One potential direction is the development of new and improved methods for the synthesis of 3,5,6-trichloro-1H-indazole. Additionally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to act as an enzyme inhibitor or substrate for certain enzymes. Additionally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to interact with certain receptors in the cell, as well as its potential to act as a neurotoxin. Finally, further research could be done to explore the potential of 3,5,6-trichloro-1H-indazole to control insect pests in agriculture.
合成方法
3,5,6-trichloro-1H-indazole can be synthesized through several methods. One of the most common methods involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with thiourea in the presence of a base catalyst to yield the desired product. This method has been used to synthesize 3,5,6-trichloro-1H-indazole in a variety of solvents, including water, dimethylformamide, and acetonitrile. Additionally, 3,5,6-trichloro-1H-indazole can be synthesized from 3,5-dichloro-2-hydroxybenzaldehyde and thiourea in the presence of a base catalyst and a Lewis acid, such as zinc chloride or zinc bromide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,6-trichloro-1H-indazole involves the reaction of 3,5-dichloroaniline with 2-chloroacetyl chloride to form 3,5-dichloro-N-(2-chloroacetyl)aniline, which is then cyclized with hydrazine hydrate to yield 3,5,6-trichloro-1H-indazole.", "Starting Materials": [ "3,5-dichloroaniline", "2-chloroacetyl chloride", "hydrazine hydrate" ], "Reaction": [ "Step 1: 3,5-dichloroaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 3,5-dichloro-N-(2-chloroacetyl)aniline.", "Step 2: The resulting intermediate is then cyclized with hydrazine hydrate in the presence of a catalyst such as acetic acid to yield 3,5,6-trichloro-1H-indazole.", "Overall reaction: 3,5-dichloroaniline + 2-chloroacetyl chloride + hydrazine hydrate → 3,5,6-trichloro-1H-indazole + HCl + 2 H2O + 2 HN3" ] } | |
CAS 编号 |
1260891-49-3 |
产品名称 |
3,5,6-trichloro-1H-indazole |
分子式 |
C7H3Cl3N2 |
分子量 |
221.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



